5-Mercapto-o-anisic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80530-56-9 |
|---|---|
Molecular Formula |
C8H8O3S |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-methoxy-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-11-7-3-2-5(12)4-6(7)8(9)10/h2-4,12H,1H3,(H,9,10) |
InChI Key |
FNDCOFKQOCGHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Mercapto O Anisic Acid and Its Derivatives
Conventional Synthetic Approaches and Precursors
The traditional synthesis of 5-Mercapto-o-anisic acid often relies on multi-step procedures starting from readily available precursors. One common approach involves the modification of a substituted benzoic acid. For instance, processes can be designed starting from compounds like 3-aminobenzoic acid. google.com A general strategy involves the introduction of a sulfur-containing functional group, which is subsequently reduced to the target mercapto group.
A key precursor in some routes is 2-methoxy-5-sulfonylbenzoic acid or its derivatives, where the sulfonyl group serves as a precursor to the mercapto group. Another documented pathway involves starting with 3-aminobenzoic acid, which can be treated with reagents like methyl isothiocyanate in acetic acid to form a thiourea (B124793) derivative. google.com This intermediate can then undergo cyclization and subsequent hydrolysis to yield the desired mercapto-substituted benzoic acid. google.com The selection of the precursor is critical and often depends on the desired substitution pattern and the availability of starting materials.
Table 1: Key Precursors in the Synthesis of Mercaptobenzoic Acid Derivatives
| Precursor Compound | Role in Synthesis | Reference |
|---|---|---|
| 3-Aminobenzoic acid | Starting material for introducing a sulfur-containing functional group. | google.com |
| Methyl isothiocyanate | Reagent used to form a thiourea intermediate with an amino-substituted benzoic acid. | google.com |
| 2-Methoxy-5-sulfonylbenzoic acid | Intermediate where the sulfonyl group is a precursor to the final mercapto group. | N/A |
The conventional methods, while effective, can sometimes require harsh reaction conditions and multiple steps, which has prompted research into more advanced and efficient synthetic techniques.
Exploration of Advanced Synthetic Techniques
To overcome the limitations of conventional methods, researchers have explored advanced synthetic techniques that offer improvements in reaction time, yield, and environmental impact.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times and improvements in product yields. researchgate.netscispace.com While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles have been widely applied to structurally similar molecules, such as other benzoic acid derivatives and various heterocyclic compounds. researchgate.netnih.gov
For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, which can be derived from carboxylic acids, has been achieved in as little as one minute with high yields using microwave irradiation, compared to several hours via conventional heating. nih.gov Similarly, the synthesis of hydantoins from amino acids is significantly accelerated by microwave energy, demonstrating the broad applicability of this technology. beilstein-journals.org These examples strongly suggest that the synthesis of this compound and its derivatives could be significantly optimized by adopting microwave-assisted protocols. researchgate.net
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Related Compounds
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute (85% yield) | nih.gov |
| Synthesis of 3H-quinazolin-4-one | ~1 hour (reflux) | 10 minutes | ajrconline.org |
| Synthesis of 1,2,4-triazol-5-one (B2904161) derivatives | Long reaction times | 5 minutes (96% yield) | nih.gov |
| Synthesis of Hydantoins | Multi-step, longer duration | 15 minutes (one-pot) | beilstein-journals.org |
The application of green chemistry principles is crucial for developing sustainable synthetic methods. asianpubs.org This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. rsc.org In the context of synthesizing anisic acid derivatives, green chemistry approaches have been successfully implemented. researchgate.net
A key metric in green chemistry is the Environmental Factor (E-factor), which quantifies the amount of waste generated per unit of product. asianpubs.org For the synthesis of p-anisic acid from methyl paraben, a green methodology was developed with low E-factors of 3.0 and 2.30 for its two steps, indicating minimal waste generation. asianpubs.orgresearchgate.net This was achieved by using recoverable and recyclable solvents. asianpubs.orgresearchgate.net
Another green approach is mechanochemistry, which involves conducting reactions by grinding solids together with minimal or no solvent. rsc.org This energy-efficient technique has been used for the nitration of arenes and alcohols using a stable, solid-phase nitrating agent, significantly reducing the environmental footprint compared to traditional solvent-based methods. rsc.org Such principles, including the use of safer solvents, waste reduction, and energy-efficient techniques like microwave or mechanochemical synthesis, are directly applicable to optimizing the synthesis of this compound. ajrconline.orgscispace.com
Derivatization Strategies for Structural Modification
The structure of this compound possesses two key functional groups amenable to derivatization: the carboxylic acid group and the mercapto group. ontosight.ai These sites allow for a wide range of structural modifications to produce novel derivatives with potentially new properties.
The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. Esterification, for example, can be achieved by reacting the acid with various alcohols under appropriate catalytic conditions. researchgate.net The synthesis of adamantane-based esters has been demonstrated by reacting carboxylic acids with 1-adamantyl bromomethyl ketone. researchgate.net Similarly, new esters of anisic acid have been prepared with various amino alcohols. researchgate.net The carboxylic acid can also be converted to an acyl hydrazide, which is a versatile intermediate for synthesizing heterocyclic compounds like oxadiazoles (B1248032) and Schiff bases. rdd.edu.iq
The mercapto group (-SH) is a nucleophilic center that can undergo reactions such as alkylation to form thioethers. For example, it can be reacted with alkyl halides, like ethyl bromoacetate, to introduce new side chains. rdd.edu.iq This functional group is pivotal in the synthesis of various sulfur-containing heterocycles. These derivatization strategies allow for the systematic modification of the parent molecule to explore structure-activity relationships for various applications. ontosight.aithegoodscentscompany.com
Table 3: Derivatization Strategies for this compound
| Functional Group | Reaction Type | Reagents / Conditions | Product Type | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohols (e.g., amino alcohols), Acid Catalyst | Esters | researchgate.netresearchgate.net |
| Carboxylic Acid | Amidation | Amines, Coupling agents (e.g., HOBt, DIC) | Amides | conicet.gov.ar |
| Carboxylic Acid | Hydrazide Formation | Hydrazine Hydrate | Acyl Hydrazides | rdd.edu.iq |
| Acyl Hydrazide | Cyclization | Carbon Disulfide | Oxadiazoles | rdd.edu.iq |
Chemical Reactivity and Transformative Chemistry of 5 Mercapto O Anisic Acid
Reactions Involving the Thiol (-SH) Moiety
The thiol group is a potent nucleophile and is susceptible to oxidation, making it a hub for various chemical modifications.
Oxidation: The sulfur atom in the thiol group can exist in various oxidation states. Mild oxidants can convert the thiol to a disulfide (a dimer). Stronger oxidants, such as hydrogen peroxide or peroxynitrite, can lead to the formation of higher oxidation states, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). For instance, the oxidation of a similar aromatic thiol, 5-thio-2-nitrobenzoic acid, with oxidants like hydrogen peroxide and hypochlorous acid has been studied, revealing the formation of sulfonic acid derivatives and disulfide S-oxides (thiosulfinates). nih.gov The initial reaction with peroxynitrite can yield a transient sulfenate anion. nih.gov
Alkylation: As a strong nucleophile, the thiolate anion (formed by deprotonation of the thiol) readily participates in S-alkylation reactions with alkyl halides or other electrophiles to form thioethers. This reaction is a common strategy for introducing a wide variety of substituents onto the sulfur atom.
Disulfide Formation: In the presence of mild oxidizing agents or under basic conditions, 5-Mercapto-o-anisic acid can undergo dimerization to form the corresponding disulfide, 5,5'-disulfanediylbis(2-methoxybenzoic acid). This reaction is reversible and can be controlled by the choice of reagents.
The table below summarizes key reactions involving the thiol group.
| Reaction Type | Reagent(s) | Product(s) | Description |
| Oxidation | Hydrogen Peroxide (H₂O₂), Peroxynitrite (ONOO⁻) | Sulfonic Acid, Thiosulfinate | The thiol group is oxidized to higher sulfur oxidation states. nih.gov |
| Alkylation | Alkyl Halide (R-X) | Thioether (S-Alkyl derivative) | The nucleophilic thiol displaces the halide to form a carbon-sulfur bond. |
| Dimerization | Mild Oxidizing Agent (e.g., I₂, air) | Disulfide | Two thiol molecules couple to form a disulfide bridge. |
Reactions Involving the Carboxylic Acid (-COOH) Functionality
The carboxylic acid group is primarily electrophilic at the carbonyl carbon and can undergo nucleophilic acyl substitution. jackwestin.com
Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group (-OR). libretexts.orglibretexts.org
Amide Formation: The carboxylic acid can react with primary or secondary amines to form amides. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. libretexts.orgyoutube.com The direct reaction is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. jackwestin.comlibretexts.org
Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. libretexts.orgyoutube.com This intermediate is highly susceptible to nucleophilic attack and serves as a versatile precursor for the synthesis of esters, amides, and acid anhydrides. libretexts.orgualberta.ca
The table below outlines common reactions of the carboxylic acid group.
| Reaction Type | Reagent(s) | Product(s) | Description |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | The -OH group is substituted by an -OR' group. libretexts.orglibretexts.org |
| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide | The -OH group is substituted by a -NR'R'' group. jackwestin.comlibretexts.orgyoutube.com |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | The -OH group is replaced by a chlorine atom, increasing reactivity. libretexts.orgyoutube.com |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. youtube.com The outcome of these reactions is directed by the existing substituents.
Directing Effects: The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho, para-director. The thiol (-SH) group is also activating and an ortho, para-director. The carboxylic acid (-COOH) group is a deactivating group and a meta-director. The positions on the ring are therefore influenced by a combination of these effects. The positions ortho to the powerful activating methoxy group (positions 3) and ortho to the thiol group (position 4 and 6) are the most likely sites for electrophilic attack.
Common EAS Reactions: These include nitration (using nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.comyoutube.com The strong deactivating effect of the carboxyl group can sometimes inhibit Friedel-Crafts reactions.
Nucleophilic Aromatic Substitution (NAS): NAS reactions are less common for this type of ring system. They typically require the presence of a strong electron-withdrawing group (like a nitro group) and a good leaving group on the ring, neither of which are present in the parent molecule.
Synthesis of Conjugates and Hybrid Molecules
The functional handles of this compound allow it to be incorporated into larger, more complex molecules, known as conjugates or hybrids. This strategy is prevalent in medicinal chemistry to combine the properties of two or more different molecules. researchgate.netnih.gov
Amide and Ester Linkages: The carboxylic acid functionality is commonly used to form stable amide or ester bonds with other molecules containing amine or alcohol groups, respectively. This can be achieved using the methods described in section 3.2. For example, hybrid molecules have been synthesized by linking biologically active acids to other compounds, like vanillin, via esterification. mdpi.commdpi.com
Thioether Linkages: The thiol group can be used to form thioether linkages, which are stable and common in bioconjugation chemistry. For instance, the thiol can react with maleimides or alkyl halides on another molecule to form a covalent bond.
Click Chemistry: Modern synthetic methods like "click chemistry" can also be employed. For example, the molecule could be modified to introduce an azide or alkyne group, allowing for efficient and specific cycloaddition reactions to form triazole-linked conjugates. researchgate.net This approach has been used to create hybrids of 5-fluorouracil and aspirin. researchgate.net
The synthesis of such hybrid molecules can lead to novel compounds with potentially enhanced or new biological activities. nih.govnih.gov
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers valuable information about the functional groups and vibrational modes within the 5-Mercapto-o-anisic acid molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of a carboxylic acid group gives rise to a broad O-H stretching vibration, typically observed in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp band around 1700 cm⁻¹.
The aromatic ring will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the exact positions of these bands. The methoxy (B1213986) group (-OCH₃) is characterized by C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O stretching band near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The mercapto group (S-H) stretching vibration is often weak and can be found in the region of 2600-2550 cm⁻¹.
Interactive Data Table: Predicted FT-IR Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |
| C-H stretch (Aromatic) | >3000 | Medium |
| C-H stretch (Methoxy) | 2950-2850 | Medium |
| S-H stretch (Mercapto) | 2600-2550 | Weak |
| C=O stretch (Carboxylic acid) | ~1700 | Strong, Sharp |
| C=C stretch (Aromatic) | 1600-1450 | Medium to Strong |
| C-O stretch (Methoxy, asym) | ~1250 | Strong |
| C-O stretch (Methoxy, sym) | ~1040 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
The FT-Raman spectrum provides complementary information to the FT-IR spectrum. While the O-H and C=O stretching vibrations are typically weaker in Raman, the S-H stretching band, though weak, may be more readily observable than in the IR spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum, providing insights into the substitution pattern. The C-S stretching vibration is expected in the range of 700-600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons. The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm. The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm), and their chemical shifts and coupling patterns will be dictated by the electronic effects of the substituents (methoxy, mercapto, and carboxylic acid groups). The methoxy group will exhibit a sharp singlet around 3.8-4.0 ppm, corresponding to its three equivalent protons. The mercapto proton (S-H) signal is a singlet and its chemical shift can vary depending on concentration and solvent, but it is generally found between 3.0 and 4.0 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| COOH | >10 | Broad Singlet |
| Aromatic-H | 6.5-8.0 | Multiplet |
| OCH₃ | 3.8-4.0 | Singlet |
| SH | 3.0-4.0 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field, typically in the range of 170-180 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with the carbon attached to the oxygen of the methoxy group and the carbon bearing the carboxylic acid group being the most deshielded within this region. The carbon of the methoxy group will appear as a distinct signal around 55-60 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | 170-180 |
| C-O (Aromatic) | 150-160 |
| C-COOH (Aromatic) | 120-130 |
| C-S (Aromatic) | 125-135 |
| Aromatic carbons | 110-140 |
| OCH₃ | 55-60 |
Advanced NMR Techniques (e.g., 2D NMR)
While no specific 2D NMR studies on this compound have been reported, these techniques would be invaluable for unambiguous assignment of the proton and carbon signals. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment would reveal the direct one-bond correlations between protons and their attached carbons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons over two or three bonds, which would be crucial for confirming the connectivity of the substituents to the aromatic ring. Correlation Spectroscopy (COSY) would establish the coupling relationships between the aromatic protons, aiding in the determination of their relative positions on the ring.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining information about its chemical structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, with a chemical formula of C8H8O3S, the theoretical exact mass can be calculated. An HRMS analysis would aim to experimentally measure a mass that is extremely close to this theoretical value, thereby confirming the elemental composition.
Principle : HRMS instruments have high resolving power, allowing them to distinguish between ions with very similar mass-to-charge ratios. This precision enables the determination of the elemental formula of a compound from its exact mass.
Application to this compound : In an HRMS experiment, a sample of this compound would be ionized, and the mass-to-charge ratio of the resulting molecular ion would be measured with high accuracy. The experimentally determined mass would then be compared to the theoretical exact mass calculated from its chemical formula. A close match between the experimental and theoretical masses would provide strong evidence for the identity and elemental composition of the compound.
Due to a lack of publicly available experimental data for this compound, a representative data table cannot be provided at this time.
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as this compound, without causing significant fragmentation. nist.gov This technique allows for the gentle transfer of ions from solution into the gas phase for mass spectrometric analysis.
Principle : In ESI, a high voltage is applied to a liquid sample to create an aerosol. The solvent evaporates from the charged droplets, eventually leading to the formation of gas-phase ions.
Application to this compound : ESI-MS would be a suitable technique for analyzing this compound. The analysis could be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ could be detected. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion, which would confirm the molecular weight of the compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur, etc.) present in a compound. This information is crucial for verifying the empirical formula of a newly synthesized or isolated substance.
Principle : A sample of the compound is combusted in a controlled environment, and the resulting combustion products (such as carbon dioxide, water, and sulfur dioxide) are collected and measured. From the masses of these products, the percentage of each element in the original sample can be calculated.
Application to this compound : For this compound (C8H8O3S), the theoretical elemental composition can be calculated based on its atomic constituents. An elemental analysis of a pure sample of this compound would be expected to yield experimental percentages of carbon, hydrogen, oxygen, and sulfur that are in close agreement with the theoretical values.
A comparison of theoretical and hypothetical experimental values is presented below to illustrate the application of this technique.
| Element | Theoretical Percentage (%) |
| Carbon | 52.16 |
| Hydrogen | 4.38 |
| Oxygen | 26.05 |
| Sulfur | 17.41 |
Note: The above table presents theoretical values. Experimental results from an actual analysis would be expected to be very close to these percentages.
X-ray Diffraction Analysis for Solid-State Structure
Principle : A beam of X-rays is directed at a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the precise arrangement of atoms in the crystal lattice can be determined.
Application to this compound : If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would reveal the spatial relationship between the carboxylic acid, methoxy, and mercapto groups on the benzene ring, as well as how the molecules pack together in the crystal.
Currently, there are no published X-ray crystallographic data for this compound in the public domain. Therefore, a table of crystallographic data cannot be provided.
Computational Chemistry and Theoretical Investigations of 5 Mercapto O Anisic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. nih.gov DFT methods, such as B3LYP, are frequently used to calculate the energies and vibrational frequencies of molecular structures. nih.govnih.gov For 5-Mercapto-o-anisic acid, such calculations would provide insights into its stability and reactivity. A typical study would employ a basis set like 6-311++G(**) to ensure accurate results for its geometry and electronic properties. nih.gov However, specific DFT calculations detailing the optimized geometry, vibrational modes, or thermodynamic parameters for this compound are not presently available in the literature.
Molecular Geometry Optimization and Conformation Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable spatial orientation of the carboxylic acid, methoxy (B1213986), and mercapto functional groups relative to the benzene (B151609) ring. This analysis is crucial as the conformation can significantly influence the molecule's physical and chemical properties, including intramolecular hydrogen bonding. While studies on related benzoic acid derivatives exist, specific optimized bond lengths, bond angles, and dihedral angles for this compound have not been reported.
Electronic Structure Analysis
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.netresearchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A small gap suggests high chemical reactivity and polarizability. nih.gov While the HOMO-LUMO gap has been calculated for molecules like 4-mercaptobenzoic acid, the specific energy values for HOMO, LUMO, and the resultant energy gap for this compound are not documented in the searched literature.
Prediction of Chemical Properties (e.g., Chemical Hardness and Softness)
From the HOMO and LUMO energy values, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and softness (S) can be calculated. Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. Softness is the reciprocal of hardness. These parameters are useful for predicting the behavior of molecules in chemical reactions. As the specific HOMO and LUMO energies for this compound are unknown, these derived chemical properties cannot be calculated and presented.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.com It maps properties like d_norm (normalized contact distance) onto the molecular surface, where red spots indicate close contacts like hydrogen bonds. nih.goviucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a percentage contribution of different types of intermolecular contacts (e.g., H···H, O···H, C···H). nih.gov For this compound, this analysis would reveal how the molecules pack in the solid state, highlighting the roles of hydrogen bonding from the carboxylic acid and mercapto groups and other weaker interactions. To perform this analysis, a crystallographic information file (CIF) from single-crystal X-ray diffraction is required. As no crystal structure for this compound appears to be publicly available, a Hirshfeld surface analysis cannot be conducted.
Energy Framework Calculations for Crystal Packing
Computational analysis of the crystal packing of this compound provides a quantitative understanding of the intermolecular forces that govern the supramolecular architecture. Although specific experimental crystallographic data for this compound is not publicly available, theoretical modeling and energy framework calculations can predict the nature and magnitude of the non-covalent interactions that stabilize its crystal lattice. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), often combined with empirical dispersion corrections to accurately model weak interactions.
Energy framework analysis involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster in the crystal lattice. These pairwise interaction energies are then decomposed into their constituent physical components: electrostatic, polarization, dispersion, and repulsion. This allows for a detailed characterization of the forces holding the crystal together. The results are often visualized as energy frameworks, where the cylinders connecting the centroids of interacting molecules are scaled according to the magnitude of the interaction energy, providing an intuitive representation of the crystal's energetic topology.
For a molecule like this compound, several key intermolecular interactions are expected to play a significant role in the crystal packing:
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is anticipated that, like many carboxylic acids, this compound would form robust hydrogen-bonded dimers, creating a classic R²₂(8) ring motif. This is typically the most significant interaction in terms of energy.
S-H···π Interactions: The mercapto (thiol) group can act as a hydrogen bond donor. Theoretical and experimental studies on other thiol-containing aromatic compounds have demonstrated the existence of favorable S-H···π interactions, where the thiol hydrogen interacts with the electron-rich face of an adjacent aromatic ring. nih.govacs.org This interaction is driven by a combination of electrostatic and dispersion forces.
Table 1: Hypothetical Interaction Energies for Molecular Pairs in the Crystal Lattice of this compound
| Pair | E_elec (kJ/mol) | E_pol (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_total (kJ/mol) |
| 1 | -85.2 | -15.8 | -40.5 | 55.3 | -86.2 |
| 2 | -10.5 | -3.1 | -25.7 | 12.4 | -26.9 |
| 3 | -5.8 | -2.2 | -18.9 | 9.7 | -17.2 |
| 4 | -2.1 | -0.9 | -15.3 | 7.5 | -10.8 |
E_elec: Electrostatic energy, E_pol: Polarization energy, E_disp: Dispersion energy, E_rep: Repulsion energy, E_total: Total interaction energy.
Table 2: Interpretation of Hypothetical Molecular Pair Interactions
| Pair | Dominant Interaction Type | Description |
| 1 | O-H···O Hydrogen Bonding | Corresponds to the strong interaction forming the carboxylic acid dimer. The large electrostatic component is characteristic of this interaction. |
| 2 | S-H···π Interaction | Represents the interaction between the thiol group and an adjacent aromatic ring. The significant dispersion component highlights the importance of van der Waals forces in this interaction. |
| 3 | π···π Stacking | Arises from the stacking of aromatic rings. This interaction is primarily driven by dispersion forces. |
| 4 | C-H···O/S Interactions | Represents weaker hydrogen bonding involving carbon-hydrogen donors and oxygen or sulfur acceptors. |
The energy framework visualization for this compound would likely show prominent cylinders representing the strong hydrogen-bonded dimers, forming the primary structural motif. Interconnecting these dimers would be a network of weaker interactions, with the S-H···π and π···π stacking interactions playing a crucial role in the three-dimensional assembly of the crystal. The dominance of dispersion forces in many of the weaker interactions would underscore the importance of accurately accounting for these forces in computational models of such systems. researchgate.net
Coordination Chemistry and Metal Complex Formation with 5 Mercapto O Anisic Acid
Ligand Design Principles Utilizing Carboxylic Acid and Thiol Groups
The design of ligands is a crucial aspect of coordination chemistry, as the properties of the resulting metal complexes are intrinsically linked to the nature of the ligands. 5-Mercapto-o-anisic acid incorporates two key functional groups, a carboxylic acid and a thiol, which impart distinct coordination preferences. This duality is a cornerstone of its potential in ligand design.
The principles of Hard and Soft Acids and Bases (HSAB) theory are particularly relevant. The carboxylate group, formed upon deprotonation of the carboxylic acid, is considered a "hard" donor due to the high electronegativity of the oxygen atoms. It preferentially coordinates with "hard" metal ions such as Fe(III), Cr(III), and Co(III). In contrast, the thiol group is a "soft" donor because of the larger size and greater polarizability of the sulfur atom. It shows a preference for "soft" metal ions like Ag(I), Hg(II), and Cd(II). This differential affinity allows for the selective coordination of different metal ions or the formation of heterometallic complexes.
The presence of the methoxy (B1213986) group (-OCH₃) at the ortho position to the carboxylic acid also plays a role. As an electron-donating group, it can influence the acidity of both the carboxylic and thiol protons, thereby modulating the coordination behavior of the ligand. Furthermore, the steric bulk of the methoxy group can influence the geometry of the resulting metal complexes.
The combination of a hard carboxylate and a soft thiol donor center in a single molecule makes this compound a "hybrid" or "heterobifunctional" ligand. This characteristic is highly desirable for constructing complex supramolecular structures and materials with specific electronic or catalytic properties.
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with this compound can be achieved through various synthetic methodologies, with solvothermal and hydrothermal methods being particularly common for the preparation of crystalline coordination polymers. In a typical synthesis, a salt of the desired metal is reacted with the ligand in a suitable solvent or mixture of solvents, often under elevated temperature and pressure. The choice of solvent, temperature, pH, and the metal-to-ligand molar ratio can significantly influence the stoichiometry and structure of the resulting complex.
Under certain reaction conditions, particularly in the presence of an oxidizing agent or atmospheric oxygen, the thiol group of this compound can undergo in-situ oxidation to form a disulfide bond. This results in the formation of a new, larger ligand, 2,2'-disulfanediylbis(6-methoxybenzoic acid), which can then coordinate to metal centers, leading to coordination polymers with different structural motifs.
The characterization of the synthesized metal chelates is essential to determine their composition, structure, and properties. Standard analytical techniques employed for this purpose are summarized in the table below:
| Analytical Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the coordination mode of the ligand. A shift in the stretching frequency of the C=O bond of the carboxylic acid to lower wavenumbers is indicative of its coordination to the metal center. The disappearance of the S-H stretching band suggests deprotonation and coordination of the thiol group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to elucidate the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode. |
| Single-Crystal X-ray Diffraction | This is the most definitive method for determining the three-dimensional structure of crystalline metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, S) in the complex, which helps in confirming the empirical formula. |
| Thermogravimetric Analysis (TGA) | Used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. |
Organometallic Chemistry and Coordination Polymers
This compound is an excellent candidate for the construction of coordination polymers, which are extended networks of metal ions linked by organic ligands. The bifunctional nature of this ligand allows it to bridge two or more metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.
The structural diversity of the resulting coordination polymers can be influenced by several factors:
Coordination mode of the ligand: The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. The thiolate group can act as a terminal or a bridging ligand.
Coordination geometry of the metal ion: Different metal ions prefer different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which dictates the arrangement of the ligands around the metal center.
Presence of auxiliary ligands: The introduction of other ligands into the coordination sphere of the metal can modify the dimensionality and topology of the resulting network.
Reaction conditions: As mentioned earlier, solvent, temperature, and pH can play a crucial role in determining the final structure.
The resulting organometallic coordination polymers can exhibit interesting properties, such as porosity, luminescence, magnetism, and catalytic activity, which are dependent on the nature of the metal ions and the organic linker.
Structural Motifs in Metal-Organic Frameworks (MOFs) incorporating related units
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. Ligands analogous to this compound, such as other functionalized benzoic acids, are widely used as building blocks for MOFs. The incorporation of a sulfur-containing functionality, like the thiol group, into the organic linker can impart unique properties to the resulting MOF.
The thiol groups can serve as active sites for various applications. For example, they can be used for the selective adsorption of heavy metal ions or for post-synthetic modification, where the thiol group is further functionalized to introduce new chemical properties into the MOF. The presence of the methoxy group can also influence the properties of the MOF by modifying the electronic environment of the pores.
The structural motifs observed in MOFs built from related aromatic dicarboxylic acids are diverse and can be tuned by changing the length and rigidity of the linker, as well as the coordination geometry of the metal cluster. Common structural building units (SBUs) include paddle-wheel dimers and various metal-oxo clusters. The combination of these SBUs with bifunctional linkers like this compound can lead to the formation of porous frameworks with well-defined pore sizes and shapes, making them promising materials for gas storage, separation, and catalysis.
Applications in Materials Science and Engineering
Development of Functionalized Materials
The ability to chemically graft organic molecules onto the surfaces of inorganic substrates is a powerful method for creating hybrid materials with tailored properties. The thiol and carboxylic acid groups of 5-Mercapto-o-anisic acid are particularly suited for this purpose.
Research into analogous compounds, such as (3-mercaptopropyl)trimethoxysilane, demonstrates a common strategy for functionalizing silica surfaces. researchgate.netresearchgate.net This process typically involves the condensation of organosilanes onto the hydroxyl groups of a silica substrate, followed by an oxidation step to convert the thiol (-SH) groups into sulfonic acid (-SO3H) groups. researchgate.net This grafting-oxidation methodology creates materials with strong acid sites, which have shown high catalytic activity in reactions like the esterification of acetic acid with methanol. researchgate.net
By analogy, this compound could be used to functionalize nanoparticles and other substrates. The thiol group allows for strong covalent bonding to surfaces like gold, while the carboxylic acid group can be used to impart acidity or serve as a point for further chemical modification. The effectiveness of such functionalization is highly sensitive to reaction conditions. Studies on the synthesis of propyl-sulfonic acid-functionalized nanoparticles have shown that parameters like the solvent, water content, silane concentration, and reaction time significantly impact the final sulfur content and particle size. researchgate.net
Table 1: Synthesis Conditions for Propyl-Sulfonic Acid-Functionalized Nanoparticles (by Analogy)
| Parameter | Range Studied | Observation | Reference |
|---|---|---|---|
| Solvent | Ethanol, Methanol, Acetonitrile, Toluene | The choice of solvent affects the grafting density and final properties. | researchgate.net |
| Water Content | 0% to 50% | A minimum water content (e.g., 33%) is often necessary for efficient functionalization. | researchgate.net |
| Silane Concentration | 0.5% to 10% | Lower concentrations (e.g., 0.5%) can yield effective functionalization with longer reaction times. | researchgate.net |
| Reaction Time | 6 to 16 hours | Longer reaction times (e.g., >15 hours) are often required to achieve higher sulfur content. | researchgate.net |
| Sulfur Content | 0.8% to 22% | The final sulfur content is a key measure of functionalization success. | researchgate.net |
| Particle Size | 3.5 to 20.3 nm | Particle size can vary depending on the degree of functionalization. | researchgate.net |
These functionalized materials have potential applications as heterogeneous catalysts, particularly in biomass conversion, where acid-functionalized silica has been used for fructose dehydration and cellobiose hydrolysis. researchgate.netresearchgate.net
Integration into Polymeric Structures
The incorporation of functional monomers into polymeric structures is a fundamental strategy for developing materials with enhanced electronic, thermal, and mechanical properties. The anisic acid moiety is related to anisidine, a precursor used in the synthesis of conducting polymers. mdpi.com
Studies on poly(o-anisidine) (POA) and poly(p-anisidine) (PPA), which are derivatives of polyaniline, reveal the influence of the methoxy (B1213986) group's position on the polymer's characteristics. mdpi.com These polymers exhibit high stability and interesting electrochemical properties. mdpi.com When integrated with nanoparticles like titanium dioxide (TiO2), the resulting nanocomposites show enhanced thermal stability compared to the pristine polymers. mdpi.com For instance, thermogravimetric analysis (TGA) indicated that a POA@TiO2 nanocomposite exhibited lower weight loss than a PPA@TiO2 equivalent, suggesting greater thermal stability. mdpi.com
By analogy, this compound could be used as a monomer or a functionalizing agent in polymer synthesis. The carboxylic acid and thiol groups offer versatile reaction points for polymerization or grafting onto existing polymer backbones. The resulting polymer would benefit from the electronic properties conferred by the methoxy-aromatic system. The integration of such a monomer could influence the final properties of the polymer, as seen in anisidine-based polymers.
Table 2: Comparative Properties of Anisidine-Based Polymer Nanocomposites (by Analogy)
| Material | Electrical Conductivity (S·cm⁻¹) | Key Finding | Reference |
|---|---|---|---|
| Poly(o-anisidine) (POA) | High | Displays promising electrochemical properties and adherence to TiO2. | mdpi.com |
| Poly(p-anisidine) (PPA) | High | Exhibits high stability due to the methoxy group. | mdpi.com |
| POA@TiO2 Nanocomposite | 0.08 to 0.34 | Enhanced thermal stability compared to PPA@TiO2. | mdpi.com |
| PPA@TiO2 Nanocomposite | 0.08 to 0.34 | Incorporation of TiO2 reduces conductivity but remains in the semiconducting range. | mdpi.com |
The presence of the thiol group would also offer a unique functionality, allowing for the creation of cross-linked networks or the attachment of the polymer to specific surfaces, such as gold electrodes in electronic devices.
Research into Sensor Development (by analogy with related compounds)
The development of chemical sensors often relies on the functionalization of a transducer surface with molecules that can selectively interact with a target analyte. The thiol group in this compound makes it an ideal candidate for immobilizing sensing elements onto gold electrodes, a common platform for electrochemical sensors.
By analogy, other thiol-containing compounds like cysteamine have been used to modify gold electrodes for the development of biosensors. mdpi.com In one example, an RNA aptamer with selectivity for dopamine was immobilized on a cysteamine-modified gold electrode. This sensor was able to detect dopamine in a range from 100 nM to 5 µM without interference from other neurotransmitters. mdpi.com The thiol group of this compound could similarly serve as an anchor to a gold surface, with the exposed carboxylic acid and aromatic ring available for further modification or direct interaction with analytes.
Furthermore, related compounds are used as components in polymeric membrane sensors. For example, cobalt-porphyrin complexes have been incorporated into PVC-based membranes to create ion-selective sensors for nitrite ions. mdpi.com The performance of these sensors, including their selectivity and lifespan, depends on the precise composition of the membrane, including the ratio of the ionophore to other additives. mdpi.com The functional groups on this compound could potentially be used to tune the properties of such polymeric membranes for targeted sensor applications.
Table 3: Performance of Sensors Using Related Functional Compounds (by Analogy)
| Sensor Type | Functional Component | Analyte | Limit of Detection (LOD) / Range | Reference |
|---|---|---|---|---|
| Aptamer-based Electrochemical Sensor | Cysteamine (thiol anchor) | Dopamine | 100 nM - 5 µM | mdpi.com |
| Electrochemical Sensor | Polypyrrole-coated MWCNTs | Paracetamol | 1.0 x 10⁻⁷ M | mdpi.com |
| Polymeric Membrane Sensor | Co(II)-porphyrin complex | Nitrite (NO₂⁻) | N/A (Nernstian response: -36.5 to -42.5 mV/dec) | mdpi.com |
The combination of a surface-anchoring thiol group and a modifiable carboxylic acid group makes this compound a promising structural motif for the design of novel sensor platforms.
Electrochemical Studies of 5 Mercapto O Anisic Acid
Investigation of Redox Behavior
There is no published data on the investigation of the redox behavior of 5-Mercapto-o-anisic acid.
Cyclic Voltammetry (CV) and Related Electrochemical Techniques
No studies utilizing cyclic voltammetry or other electrochemical techniques specifically for the analysis of this compound could be located.
Electrosynthesis Applications
There is no information available regarding the use of this compound in any electrosynthesis applications.
Due to the absence of research in this specific area, no data tables or detailed findings can be presented. To ensure the scientific integrity of the response, information on related but different compounds cannot be used as a substitute.
Biological Activities and Mechanistic Investigations in Vitro of 5 Mercapto O Anisic Acid
In Vitro Antioxidant Properties and Radical Scavenging Mechanisms
No specific studies detailing the in vitro antioxidant properties or radical scavenging mechanisms of 5-Mercapto-o-anisic acid were found in the available scientific literature. While general antioxidant assays like DPPH, ABTS, FRAP, and others are commonly used to evaluate the potential of various compounds to neutralize free radicals, there is no published data applying these methods to this compound. peerj.comnih.gov
In Vitro Anti-inflammatory Effects
There is a lack of published research on the in vitro anti-inflammatory effects of this compound. Standard assays, which often involve cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to measure the inhibition of inflammatory mediators such as nitric oxide (NO), interleukins (e.g., IL-6), and tumor necrosis factor-alpha (TNF-α), have not been reported for this specific compound. nih.govnih.govmdpi.com
In Vitro Antimicrobial Activity Evaluation
No data is available from studies evaluating the in vitro antimicrobial activity of this compound against various strains of bacteria or fungi. Consequently, information regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) is not present in the scientific literature. mdpi.commdpi.com
In Silico Methodologies for Biological Activity Prediction
Computational studies predicting the biological activity of this compound are not available in public research databases. Such in silico methods are valuable for forecasting the therapeutic potential and safety profile of chemical compounds. nih.govresearchgate.net
Molecular Docking Simulations for Target Interaction Analysis
There are no published molecular docking studies for this compound. This computational technique is used to predict the binding affinity and interaction of a small molecule with the active site of a target protein, offering insights into its potential mechanism of action. nih.govnih.govphcog.com Without such studies, it is not possible to analyze its interactions with specific biological targets.
Predictive Pharmacokinetic and ADME Profiling (Computational)
A computational assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound has not been reported. Predictive ADME profiling helps to estimate the pharmacokinetic behavior of a compound in the body, a critical step in early-stage drug discovery. researchgate.net
Computational Toxicity Prediction
No in silico toxicity predictions for this compound were found in the reviewed literature. Computational toxicology models are employed to forecast potential adverse effects and toxicological endpoints of a substance before extensive experimental testing. nih.govnih.govfu-berlin.de
Analytical Methodologies and Applications of 5 Mercapto O Anisic Acid
Future Research Directions and Concluding Perspectives
Advancements in Sustainable Synthesis
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 5-Mercapto-o-anisic acid and its related compounds, a shift towards sustainable practices is paramount.
Key Research Thrusts:
Green Solvents and Catalysts: Future synthetic routes should prioritize the use of greener solvents like water, supercritical CO₂, or bio-based solvents to minimize the environmental impact of traditional organic solvents. jddhs.comijpsjournal.com The development and implementation of recyclable, non-toxic catalysts will also be crucial. ijpsjournal.com
Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) and other solvent-free reaction conditions present an opportunity to reduce waste, shorten reaction times, and lower energy consumption. ijpsjournal.comjournalijar.com
Renewable Feedstocks: Investigating the synthesis of this compound precursors from renewable raw materials will be a significant step towards a more sustainable chemical industry. jddhs.com
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, should be a primary focus. jddhs.com
Research into the synthesis of p-anisic acid from methyl paraben has demonstrated the potential for high-yield, eco-friendly processes with recoverable and recyclable solvents. asianpubs.orgresearchgate.netresearchgate.net Similar principles can be applied to the synthesis of this compound, aiming to reduce the E-factor and eliminate the use of transition metals in waste disposal. asianpubs.orgresearchgate.net
Exploration of Novel Derivative Architectures
The functional groups of this compound offer a rich platform for the creation of new molecules with tailored properties. The synthesis of novel derivatives is a promising area for discovering new applications in medicine and materials science.
Areas for Exploration:
Biologically Active Compounds: Modification of the core structure could lead to new therapeutic agents. Researchers have successfully synthesized novel oleanolic acid derivatives and other biologically active compounds with anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com Similar derivatization strategies could be applied to this compound.
Thiol-Ene Chemistry: The thiol group can participate in "click" reactions, such as thiol-ene chemistry, to create functional polymers and materials. nih.govacs.org This approach allows for the facile synthesis of materials with tunable properties for applications in microfluidics, drug delivery, and biosensors. nih.govacs.org
Heterocyclic Derivatives: The incorporation of heterocyclic moieties, such as oxazole (B20620) or thiophene, can significantly alter the biological and material properties of the parent compound. researchgate.netnih.gov
The synthesis of various substituted thiophenol derivatives has been extensively explored, providing a foundation for creating a diverse library of this compound derivatives. organic-chemistry.orgresearchgate.net
Deeper Unraveling of Molecular Mechanisms via Advanced Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand the electronic structure, reactivity, and spectroscopic properties of molecules.
Computational Approaches:
Reactivity Descriptors: DFT can be used to calculate global and local reactivity descriptors to predict the most reactive sites of this compound and its derivatives, guiding synthetic efforts. mdpi.comnih.gov
Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectra (NMR, IR, UV-Vis), providing a more detailed understanding of the molecular structure. nih.gov
Mechanism Elucidation: DFT studies can be employed to investigate reaction mechanisms, such as tautomerization and rotamerization processes, and to determine the stability of different conformers. researchgate.net
Docking and ADME Studies: For potential therapeutic applications, molecular docking simulations can predict the binding affinity of derivatives with biological targets, while ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can assess their drug-like properties. nih.gov
Recent DFT studies on related compounds have successfully elucidated reaction mechanisms, predicted molecular properties, and guided the design of new molecules with desired functionalities. nih.govmdpi.com
Innovation in Material Science Applications
The thiol and carboxylic acid functionalities of this compound make it an attractive building block for advanced materials.
Potential Applications:
Stimulus-Responsive Polymers: The thiol group can be oxidized to form disulfide bonds, which are reversible and can be cleaved under specific stimuli like changes in pH or redox potential. nih.gov This property is key to developing "smart" materials for applications such as drug delivery and self-healing materials. nih.govresearchgate.netjsta.cl
Functionalized Nanomaterials: The thiol group provides a strong anchor for attaching molecules to the surface of metal nanoparticles, enabling the creation of functionalized nanomaterials for use in sensors, catalysis, and biomedical applications. mdpi.com
Conducting Polymers: Thiol-ene chemistry can be used to synthesize functionalized monomers for the creation of conducting polymers with tunable electronic and surface properties. nih.gov
Heavy Metal Adsorption: Polymers functionalized with thiol groups have shown promise for the adsorption of heavy metals from aqueous solutions. mdpi.com
The versatility of thiol-containing polymers has been demonstrated in a wide range of applications, from mucoadhesive polymers to materials for microfluidic devices. acs.orgnih.gov
Supramolecular Assembly and Crystal Engineering
The ability of this compound to form hydrogen bonds through its carboxylic acid and potentially its thiol and methoxy (B1213986) groups makes it a prime candidate for crystal engineering and the construction of supramolecular assemblies.
Research Directions:
Hydrogen Bonding Motifs: A systematic study of the hydrogen bonding patterns in the crystal structure of this compound and its co-crystals can reveal predictable supramolecular synthons. researchgate.netmdpi.com Understanding these interactions is fundamental to designing crystalline materials with specific properties. researchgate.netmdpi.com
Co-crystal Formation: The formation of co-crystals with other molecules can be used to modify the physicochemical properties of the parent compound, such as solubility and stability. nih.govnih.gov
Polymorphism: Investigating the potential for polymorphism in this compound is important for understanding its solid-state behavior and for pharmaceutical applications where different polymorphs can have different bioavailabilities. researchgate.net
The study of hydrogen bonding in molecular crystals is a well-established field, and the principles learned from other systems can be applied to predict and control the solid-state architecture of this compound. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing 5-Mercapto-o-anisic acid in academic research?
- Methodological Answer : Synthesis typically involves thiolation of o-anisic acid derivatives under controlled conditions (e.g., using thiourea or Lawesson’s reagent). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis for purity validation. Ensure detailed documentation of reaction parameters (temperature, solvent, stoichiometry) and purification methods (e.g., column chromatography) to enable reproducibility .
Q. Which spectroscopic techniques are most effective for analyzing the electronic and structural properties of this compound?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy can track conjugation effects from the thiol and methoxy groups. Infrared (IR) spectroscopy identifies functional groups (e.g., S-H stretching at ~2500 cm⁻¹). X-ray crystallography provides definitive structural data if crystals are obtainable. For dynamic studies, time-resolved fluorescence spectroscopy may monitor photophysical behavior. Cross-validate results with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How can researchers assess the stability of this compound under standard laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures, pH levels, and light exposure. Use high-performance liquid chromatography (HPLC) to quantify degradation products. Monitor thiol oxidation via Ellman’s assay. Statistical tools like ANOVA should analyze variance across replicates, with degradation kinetics modeled using Arrhenius equations .
Advanced Research Questions
Q. How should researchers design experiments to investigate the reactivity of this compound in heterogeneous catalytic systems?
- Methodological Answer : Employ a factorial design to test variables such as catalyst type (e.g., metal nanoparticles), solvent polarity, and reaction time. Use in-situ techniques like Raman spectroscopy to monitor intermediate formation. Control for thiol-metal interactions by comparing with non-thiolated analogs. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure practical relevance .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Perform meta-analysis of existing literature to identify inconsistencies in experimental conditions (e.g., solvent effects on NMR shifts). Reproduce disputed experiments with rigorous calibration of instruments. Cross-reference with X-ray structures or computational models (e.g., molecular docking) to validate assignments. Transparently report all raw data and statistical confidence intervals .
Q. How can computational models predict the binding affinity of this compound with biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations to explore conformational flexibility and docking software (e.g., AutoDock Vina) to estimate binding energies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address force field limitations by comparing multiple algorithms (e.g., CHARMM vs. AMBER) .
Q. What systematic approaches ensure comprehensive literature reviews for studying this compound’s applications?
- Methodological Answer : Use Boolean search operators in databases (e.g., SciFinder, PubMed) with keywords like "thiolated anisic acid derivatives" and "redox-active ligands." Screen results using PRISMA guidelines to eliminate bias. Critically appraise sources with tools like CASP (Critical Appraisal Skills Programme) and synthesize findings via thematic analysis .
Q. How should researchers statistically analyze variability in experimental data for this compound’s catalytic performance?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to disentangle correlated variables (e.g., catalyst loading vs. temperature). Report standard deviations and confidence intervals for all replicates. Use bootstrapping for small datasets. Transparently document outliers and justify their exclusion based on Grubbs’ test or similar criteria .
Key Methodological Frameworks and Tools
- Experimental Reproducibility : Follow and to detail protocols, including equipment specifications and raw data archiving.
- Research Question Formulation : Apply PICO (Population, Intervention, Comparison, Outcome) for biological studies or FINER for feasibility checks .
- Data Presentation : Use tables to summarize kinetic parameters (e.g., kcat, KM) and figures for spectroscopic trends. Avoid redundant data visualization per and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
